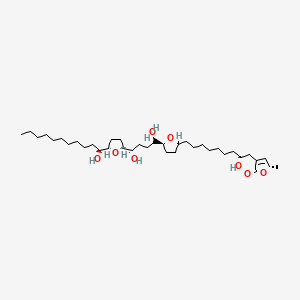
索拉贝格隆
描述
索拉贝格隆盐酸盐是一种化学化合物,作为β3肾上腺素能受体的选择性激动剂。它正在被开发用于治疗膀胱过度活动症和肠易激综合征。 索拉贝格隆盐酸盐通过从脂肪细胞释放生长抑素在产生内脏镇痛方面显示出潜力 .
科学研究应用
作用机制
索拉贝格隆盐酸盐通过刺激β3肾上腺素能受体发挥作用。这种刺激导致膀胱平滑肌松弛,这与用于治疗膀胱过度活动症的旧疗法相比是一种新颖的机制。 涉及的分子靶标包括β3肾上腺素能受体,它通过G蛋白的作用介导儿茶酚胺诱导的腺苷酸环化酶激活 .
生化分析
Biochemical Properties
Solabegron interacts with the β3 adrenergic receptor . This interaction is selective, meaning that Solabegron has a higher affinity for the β3 adrenergic receptor compared to other types of adrenergic receptors . The nature of this interaction is agonistic, which means that Solabegron binds to the β3 adrenergic receptor and activates it .
Cellular Effects
Solabegron has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It also relaxes the bladder smooth muscle by stimulating β3 adrenoceptors . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .
Molecular Mechanism
The molecular mechanism of Solabegron involves its binding and activation of the β3 adrenergic receptor . This activation leads to a cascade of intracellular events that ultimately result in the relaxation of the bladder smooth muscle .
准备方法
合成路线和反应条件
索拉贝格隆盐酸盐的合成涉及多个步骤,从制备索拉贝格隆两性离子开始。 然后,索拉贝格隆两性离子在特定反应条件下转化为索拉贝格隆盐酸盐 .
工业生产方法
索拉贝格隆盐酸盐的工业生产方法在现有文献中没有详细介绍。 该过程通常涉及大规模合成两性离子,然后在受控条件下将其转化为盐酸盐 .
化学反应分析
反应类型
索拉贝格隆盐酸盐会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。
还原: 这种反应涉及添加氢或去除氧。
取代: 这种反应涉及用另一种原子或原子基团替换一个原子或原子基团。
常见试剂和条件
用于索拉贝格隆盐酸盐反应的常见试剂包括氧化剂、还原剂和各种催化剂。 具体的条件取决于所需的反应和目标产物 .
形成的主要产物
相似化合物的比较
类似化合物
米拉贝格隆: 另一种用于治疗膀胱过度活动症的β3肾上腺素能受体激动剂。
维贝格隆: 一种具有高选择性和强激动剂活性的β3肾上腺素能受体激动剂。
瑞托贝格隆: 一种用于膀胱过度活动症临床研究的β3肾上腺素能受体激动剂.
独特性
索拉贝格隆盐酸盐的独特性在于它能够通过从脂肪细胞释放生长抑素来产生内脏镇痛。 这种特性使其与其他β3肾上腺素能受体激动剂区别开来,使其成为治疗肠易激综合征和膀胱过度活动症的有希望的候选药物 .
属性
CAS 编号 |
451470-34-1 |
|---|---|
分子式 |
C23H24Cl2N2O3 |
分子量 |
447.4 g/mol |
IUPAC 名称 |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |
InChI 键 |
PMXCGBVBIRYFPR-FTBISJDPSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Solabegron?
A1: Solabegron acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]
Q2: What are the downstream effects of Solabegron binding to β3-AR?
A2: Solabegron binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, Solabegron's action on β3-AR on enteric neurons leads to the release of somatostatin. []
Q3: How does Solabegron's effect on enteric neurons differ from its effect on the bladder?
A3: While Solabegron promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []
Q4: What is the molecular formula and weight of Solabegron?
A4: While the provided abstracts don't explicitly mention the molecular formula and weight of Solabegron, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.
Q5: Is there information available regarding the material compatibility and stability of Solabegron under various conditions?
A5: The provided abstracts focus primarily on the pharmacological aspects of Solabegron and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.
Q6: Does Solabegron exhibit any catalytic properties?
A6: Solabegron primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.
Q7: Have computational methods been employed in the study of Solabegron?
A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into Solabegron's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.
Q8: What is known about the pharmacokinetics of Solabegron?
A8: Research indicates that Solabegron is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both Solabegron and its active metabolite were consistent with earlier Phase I studies at similar doses. []
Q9: How does Solabegron's pharmacokinetic profile relate to its dosing regimen?
A9: Specific dosing regimens and their relation to Solabegron's pharmacokinetic profile are not discussed in detail within the provided research abstracts.
Q10: What in vitro models have been used to investigate Solabegron's mechanism of action?
A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize Solabegron's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate Solabegron's ability to induce somatostatin release. []
Q11: What animal models have been used to assess the efficacy of Solabegron?
A11: Research utilized a dog model to investigate Solabegron's effects on bladder function. [, ] Results showed that Solabegron induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.
Q12: Have there been any clinical trials investigating Solabegron's efficacy in humans?
A12: Several clinical trials have been conducted to assess Solabegron's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]
Q13: How does Solabegron compare to other β3-AR agonists in clinical development for OAB?
A13: Solabegron is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

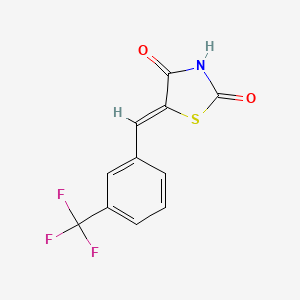
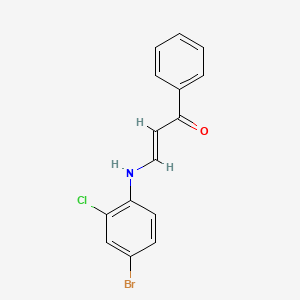
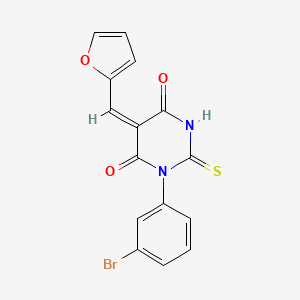
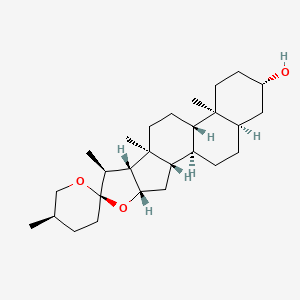
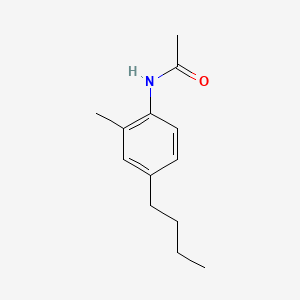
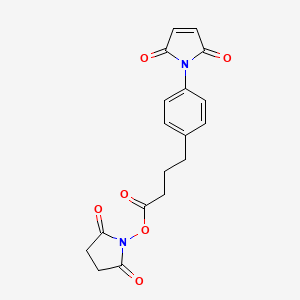
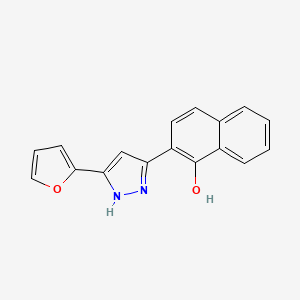
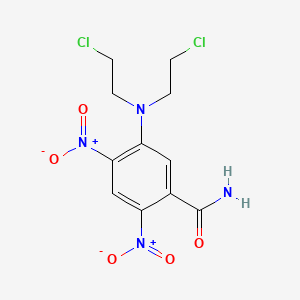
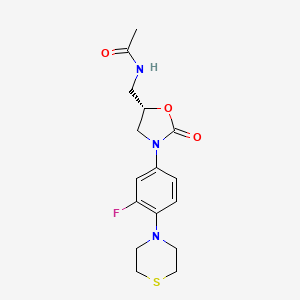
![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
